

Spectroscopic Profile of 2-Mercaptobenzyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: 2-Mercaptobenzyl alcohol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Mercaptobenzyl alcohol** (CAS No. 4521-31-7), a key intermediate in various chemical syntheses. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Introduction

2-Mercaptobenzyl alcohol, with the chemical formula C_7H_8OS , is an aromatic compound containing both a hydroxyl and a thiol functional group.^{[1][2]} Accurate spectroscopic data is crucial for researchers working with this molecule to ensure its identity and purity in experimental settings. This guide summarizes the available and predicted spectroscopic data and provides standardized protocols for its acquisition.

Spectroscopic Data

The following sections present the mass spectrometry, infrared spectroscopy, and predicted nuclear magnetic resonance data for **2-Mercaptobenzyl alcohol**.

Mass Spectrometry (MS)

The mass spectrum of **2-Mercaptobenzyl alcohol** was obtained via electron ionization. The data reveals a molecular ion peak corresponding to its molecular weight and characteristic

fragmentation patterns.[1]

m/z	Relative Intensity (%)	Plausible Fragment
140	100	[M] ⁺ (Molecular Ion)
122	80	[M-H ₂ O] ⁺
107	60	[M-SH] ⁺
91	40	[C ₇ H ₇] ⁺ (Tropylium ion)
77	50	[C ₆ H ₅] ⁺ (Phenyl cation)

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **2-Mercaptobenzyl alcohol** exhibits characteristic absorption bands corresponding to its functional groups.[2]

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~3600-3200	Broad	O-H stretch (alcohol)
~2600-2550	Weak	S-H stretch (thiol)
~3100-3000	Medium	C-H stretch (aromatic)
~1600, 1485	Medium-Strong	C=C stretch (aromatic ring)
~1050	Strong	C-O stretch (primary alcohol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available experimental spectrum for **2-Mercaptobenzyl alcohol** is not readily accessible, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds and established NMR principles.

2.3.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.4-7.1	Multiplet	4H	Aromatic protons (C ₆ H ₄)
~4.7	Singlet	2H	Methylene protons (-CH ₂ OH)
~3.5	Singlet (broad)	1H	Thiol proton (-SH)
~2.0	Singlet (broad)	1H	Hydroxyl proton (-OH)

2.3.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~138	Quaternary aromatic carbon (C-CH ₂ OH)
~136	Quaternary aromatic carbon (C-SH)
~130-127	Aromatic CH carbons
~64	Methylene carbon (-CH ₂ OH)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound like **2-Mercaptobenzyl alcohol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Mercaptobenzyl alcohol** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.

- Set the spectral width to cover a range of -2 to 12 ppm.
- Use a pulse angle of 30-45 degrees.
- Set the relaxation delay to 1-2 seconds.
- Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Use a pulse angle of 45 degrees.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean.
 - Place a small amount of solid **2-Mercaptobenzyl alcohol** directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.

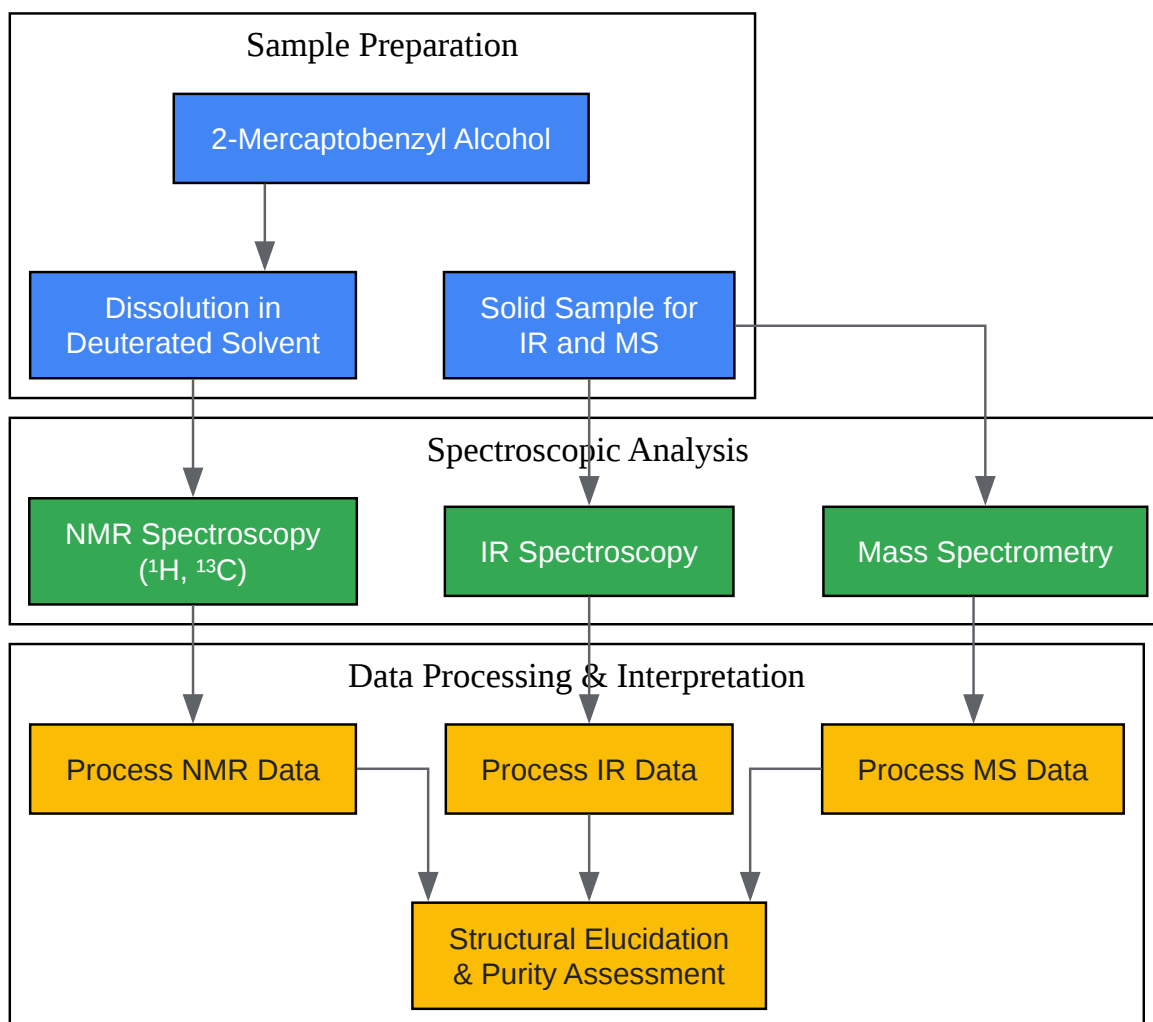
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
 - The data is collected in the mid-IR range ($4000\text{-}400\text{ cm}^{-1}$).
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of **2-Mercaptobenzyl alcohol** into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable volatile solvent and introducing it via a direct infusion line.
- Ionization (Electron Ionization - EI):
 - Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- Instrumentation: Use a mass spectrometer such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
- Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 4521-31-7 | (2-Mercaptophenyl)methanol | Aryls | Ambeed.com [ambeed.com]
- 2. chemscene.com [chemscene.com]
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